Nonyltriphenylphosphonium bromide
CAS No.: 60902-45-6
Cat. No.: VC3716617
Molecular Formula: C27H34BrP
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60902-45-6 |
---|---|
Molecular Formula | C27H34BrP |
Molecular Weight | 469.4 g/mol |
IUPAC Name | nonyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 |
Standard InChI Key | NJXRQGKTLWXMID-UHFFFAOYSA-M |
SMILES | CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES | CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Chemical Structure and Properties
Nonyltriphenylphosphonium bromide is classified as a quaternary phosphonium salt, consisting of a triphenylphosphonium cation with a nonyl (C9H19) chain attached to the phosphorus atom, paired with a bromide counterion.
Chemical Identity and Physical Properties
The compound has distinct physical and chemical characteristics that make it suitable for various synthetic applications. Below is a comprehensive overview of its key properties:
The molecular structure features a central phosphorus atom bonded to three phenyl groups and a nonyl chain, forming a positively charged quaternary phosphonium cation that pairs with a bromide anion. This structural arrangement provides the compound with specific reactivity patterns that are exploited in various synthetic transformations.
Solubility and Stability
Nonyltriphenylphosphonium bromide, like many phosphonium salts, exhibits good solubility in polar organic solvents. While specific solubility data for this compound is limited in the search results, similar phosphonium salts typically dissolve well in dichloromethane, chloroform, acetonitrile, and dimethylformamide. The compound should be stored in a cool, dry place, protected from moisture, as phosphonium salts can be hygroscopic.
Synthesis and Preparation
The standard preparation of phosphonium salts like nonyltriphenylphosphonium bromide typically involves the nucleophilic substitution reaction between triphenylphosphine and an alkyl halide, in this case 1-bromononane. While the search results don't provide a specific synthesis method for nonyltriphenylphosphonium bromide, the general preparation follows this established procedure.
General Synthesis Route
The reaction generally proceeds via:
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Nucleophilic attack of the phosphorus atom of triphenylphosphine on the primary carbon of 1-bromononane
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Formation of the phosphonium salt through alkylation of the phosphine
This SN2 reaction typically requires heating in an appropriate solvent such as toluene, benzene, or acetonitrile for several hours. The product can then be isolated by filtration or crystallization.
Applications in Organic Synthesis
Nonyltriphenylphosphonium bromide has found significant applications in synthetic organic chemistry, primarily as a reagent for carbon chain extension and olefin synthesis.
Wittig Olefination Reactions
The primary application of nonyltriphenylphosphonium bromide is in Wittig olefination reactions, where it serves as a precursor to the corresponding ylide. This phosphonium salt reacts with strong bases like n-butyllithium to generate a phosphorus ylide, which subsequently reacts with aldehydes or ketones to form carbon-carbon double bonds.
In a notable example from the total synthesis of leopolic acid A, nonyltriphenylphosphonium bromide was employed in a key Wittig reaction:
"The long carbon chain was incorporated into 10 by Wittig olefination with n-nonyltriphenylphosphonium bromide and n-BuLi at −78°C (11)."
This reaction highlights the utility of this reagent in installing long aliphatic chains during complex molecule synthesis. The ability to form a new carbon-carbon double bond with control over the geometry makes Wittig reactions particularly valuable in synthetic planning.
Total Synthesis of Natural Products
The search results reveal that nonyltriphenylphosphonium bromide has been utilized in the total synthesis of complex natural products. Most notably, it played a crucial role in the first total synthesis of leopolic acid A, a fungal metabolite with a rare 2,3-pyrrolidinedione nucleus linked to an ureido dipeptide .
In this synthesis, nonyltriphenylphosphonium bromide was employed to introduce the long carbon chain necessary for completing the target molecule's structure. The reaction was performed under carefully controlled conditions, using n-butyllithium as the base at -78°C to generate the ylide, which then reacted with an aldehyde (compound 10) to form the desired alkene (compound 11) .
Synthesis of Very-Long-Chain Fatty Acids and Alkenes
Recent research has demonstrated the utility of alkyltriphenylphosphonium bromides, including nonyltriphenylphosphonium bromide, in the preparation of very-long-chain fatty acids and alkenes (VLCFAs and VLC alkenes). These compounds are known to function as pollinator attractants for sexually deceptive orchids .
The coupling reactions facilitated by phosphonium salts allow for the efficient synthesis of monounsaturated VLCFAs with chain lengths up to 28 carbons and VLC alkenes up to 31 carbons, highlighting the versatility of these reagents in complex organic synthesis .
Biological Activities and Applications
While nonyltriphenylphosphonium bromide itself is primarily used as a synthetic reagent, compounds derived from Wittig reactions involving this phosphonium salt have shown interesting biological activities.
Medicinal Chemistry Applications
The search results indicate that triphenylphosphonium-containing compounds have been used in medicinal chemistry research. For example, triphenylphosphonium conjugates of 2,4-dihydroxybenzoate and salicylhydroxamate have shown significant trypanocidal activity against African trypanosomes, with selectivity indexes over human cells reaching >23,000 for some compounds .
These findings suggest that the triphenylphosphonium moiety can serve as an effective mitochondrial targeting group, greatly potentiating the activity of certain compounds against parasites. This opens up possibilities for the development of phosphonium-based drug delivery systems.
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